N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Kinase Inhibition Abl SRC

This thiophene-acetamide thiadiazole provides a structurally distinct chemotype for kinase selectivity profiling. Compared to the BO1 scaffold, the thiophene substitution alters hinge-binding properties, offering higher TPSA (137 vs. 54.9 Ų) and lower cLogP (3.6 vs. 4.1) for potentially reduced CNS penetration. Ideal for SAR studies targeting Abl vs. SRC selectivity and overcoming imatinib-resistance mutations. Source from verified manufacturers with competitive bulk pricing. For custom synthesis or large-scale orders, request a quote today.

Molecular Formula C15H12FN3OS3
Molecular Weight 365.46
CAS No. 477215-90-0
Cat. No. B2907000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide
CAS477215-90-0
Molecular FormulaC15H12FN3OS3
Molecular Weight365.46
Structural Identifiers
SMILESC1=CSC(=C1)CC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)F
InChIInChI=1S/C15H12FN3OS3/c16-11-5-3-10(4-6-11)9-22-15-19-18-14(23-15)17-13(20)8-12-2-1-7-21-12/h1-7H,8-9H2,(H,17,18,20)
InChIKeyKPCQUAGUQCYTKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide (CAS 477215-90-0) Structural Differentiation


N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide (CAS 477215-90-0) is a heterocyclic small molecule belonging to the N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-acetamide class, characterized by a 1,3,4-thiadiazole core substituted at the 5-position with a 4-fluorobenzylthio group and at the 2-amino position with a thiophen-2-yl acetamide side chain [1]. Compounds in this class have been investigated as tyrosine kinase inhibitors, particularly against Abl and SRC kinases [2], and as potential anticancer agents [3]. This compound is a recognized research chemical available from multiple vendors, with a molecular formula of C15H12FN3OS3 and molecular weight of 365.5 g/mol [1].

Why N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide Cannot Be Interchanged with In-Class Analogs


Within the N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-acetamide family, even subtle modifications to the N-acyl substituent yield pronounced differences in kinase selectivity, binding mode, and cellular potency. The closest structurally characterized analog, BO1 (Bcr-abl Inhibitor II; N-(5-(4-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide, CAS 607702-99-8), is an ATP-competitive/mixed inhibitor of c-Abl (IC50 = 44 nM) and a moderate inhibitor of SRC (Ki = 354 nM) [1], whereas the target compound replaces the 4-fluorobenzamide group with a thiophene-2-yl acetamide moiety. This substitution shifts the electronic and steric properties of the hinge-binding region, which can alter target engagement profiles [2]. In the broader benzylthio-thiadiazole series, fluorine-containing derivatives have shown MCF-7 cytotoxicity exceeding that of imatinib [3], yet specific rank-order potency is highly substituent-dependent, precluding simple functional group interchange.

Quantitative Differentiation Evidence for N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide vs. Closest Analogs


Kinase Selectivity Shift: Thiophene-Acetamide vs. Fluorobenzamide in Abl/SRC Binding

The target compound differs from the closest well-characterized analog, BO1 (N-(5-(4-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide, CAS 607702-99-8), by replacement of the 4-fluorobenzamide group with a thiophene-2-yl acetamide moiety. BO1 demonstrates potent c-Abl inhibition (IC50 = 44 nM) and moderate SRC inhibition (Ki = 354 nM) [1]. The thiophene-acetamide substituent introduces a larger, electron-rich heterocycle in the solvent-exposed/hinge region, which is predicted to differentially modulate the Abl/SRC selectivity ratio. Docking studies on a closely related series show that the N-acyl moiety orientation significantly affects hydrogen bonding with the hinge region and π-stacking with the gatekeeper residue [2]. No direct enzymatic IC50 data were identified for the target compound; the differentiation claim is based on class-level SAR inference.

Kinase Inhibition Abl SRC Structure–Activity Relationship

Physicochemical Differentiation: cLogP and Topological Polar Surface Area Impact on Permeability

The target compound (XLogP3-AA = 3.6, TPSA = 137 Ų) exhibits distinctly different physicochemical properties relative to BO1 (XLogP3-AA = 4.1, TPSA = 54.9 Ų) [1][2]. The lower cLogP and significantly higher TPSA (driven by the additional sulfur in the thiophene ring and the acetamide linker) predict reduced passive membrane permeability but potentially improved aqueous solubility. For a comparator from the same scaffold series, N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide, the incorporation of a similarly larger N-acyl substituent yielded differential cytotoxicity across MDA, PC3, and U87 cell lines, with the best activity against MDA breast cancer cells [3].

Drug-likeness Permeability Physicochemical Properties

Cytotoxicity Potential: Class-Level Evidence for Fluorobenzylthio-Thiadiazole Derivatives Against MCF-7

Although direct MTT cytotoxicity data for the target compound are unavailable, a closely related series of N-(5-(substituted-benzylthio)-1,3,4-thiadiazol-2-yl)-2-p-fluorophenylacetamide derivatives (including 4-fluorobenzylthio congeners) were evaluated against MCF-7 breast cancer cells and found to be more effective than imatinib as a reference drug [1]. Chlorine-containing derivatives at ortho and meta positions showed the highest cytotoxicity, while fluorine-substituted analogs exhibited improved synthetic yields and favorable molecular docking scores [1]. The target compound uniquely pairs the 4-fluorobenzylthio moiety with a thiophene-acetamide side chain rather than a p-fluorophenylacetamide group. This structural departure is predicted to alter cytotoxicity selectivity, as seen in broader thiadiazole-thiophene hybrids where IC50 values range from 3.3 μM (HepG-2) to 34.71 μM (A-549) for the most potent analogs .

Anticancer Cytotoxicity MCF-7 Tyrosine Kinase

Molecular Docking Divergence: Predicted Binding Mode Differences in Abl Kinase

Docking studies on the N-(5-(substituted-benzylthio)-1,3,4-thiadiazol-2-yl)-2-p-fluorophenylacetamide series using ArgusLab 4.0 revealed that the 4-fluorobenzylthio group occupies a hydrophobic pocket, while the N-acyl side chain interacts with hinge residues [1]. Substituting the p-fluorophenylacetamide with thiophene-2-yl acetamide (as in the target compound) introduces a sulfur-containing heterocycle capable of additional S–π and chalcogen bonding interactions that are absent in the fluorobenzamide analog BO1, which binds ATP-competitively to wild-type Abl but acts as a non-ATP competitive, negative allosteric modulator of the T315I mutant [2]. No docking studies specific to the target compound were identified.

Molecular Docking Abl Kinase Binding Mode In Silico

Optimal Research Application Scenarios for N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide (CAS 477215-90-0)


Kinase Profiling Against Wild-Type and Drug-Resistant Mutant Abl/BCR-ABL

Use this compound as a structurally differentiated screening candidate in kinase selectivity panels alongside BO1 (Bcr-abl Inhibitor II). As established in Section 3 (Evidence 1), the thiophene-2-yl acetamide substituent represents a distinct chemotype compared to the fluorobenzamide group of BO1, which is known to exhibit an ATP-competitive mechanism against wild-type Abl (IC50 = 44 nM) and non-ATP competitive allosteric modulation of the T315I gatekeeper mutant [1]. Screening the target compound against both wild-type and mutant Abl panels can reveal whether the thiophene substitution alters the inhibition mechanism or overcomes imatinib-resistance mutations.

Breast Cancer Cell Line Screening (MCF-7, MDA-MB-231)

Based on the class-level cytotoxicity evidence summarized in Section 3 (Evidence 3), the 4-fluorobenzylthio-thiadiazole scaffold demonstrates MCF-7 activity exceeding imatinib [2]. The target compound's unique thiophene-acetamide tail—absent from all tested analogs in the published series—warrants evaluation in MCF-7 and MDA-MB-231 breast cancer cell lines using MTT or similar viability assays. This can determine whether the thiophene substitution enhances or diminishes cytotoxicity relative to the p-fluorophenylacetamide congeners that were more effective than imatinib.

Oral Bioavailability and Blood-Brain Barrier Permeability Assessment

As shown in Section 3 (Evidence 2), the target compound exhibits a 2.5-fold higher TPSA (137 vs. 54.9 Ų) and lower cLogP (3.6 vs. 4.1) compared to BO1 [1][3]. These physicochemical differences predict reduced passive membrane permeability. Researchers should prioritize this compound for parallel artificial membrane permeability assays (PAMPA) and Caco-2 monolayer transport studies if seeking a thiadiazole-based kinase inhibitor with lower CNS penetration risk or different oral absorption characteristics than the more lipophilic BO1 scaffold.

Selective Optimization of Side Effects via Kinase Selectivity Tuning

BO1 inhibits both c-Abl and SRC kinases, with a moderate selectivity window (c-Abl IC50 = 44 nM vs. SRC Ki = 354 nM) [1]. Substitution of the N-acyl group—as in the target compound—is the primary determinant of kinase selectivity in this scaffold class [4]. The target compound is therefore ideally suited for structure–activity relationship studies aimed at identifying thiophene-containing derivatives that selectively inhibit either Abl or SRC, potentially reducing off-target toxicity associated with dual Abl/SRC inhibition.

Quote Request

Request a Quote for N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.